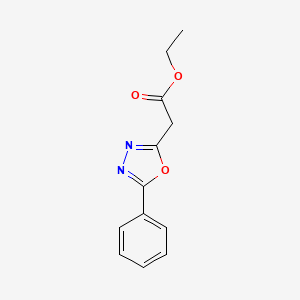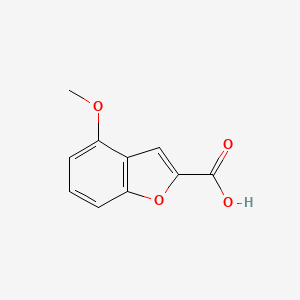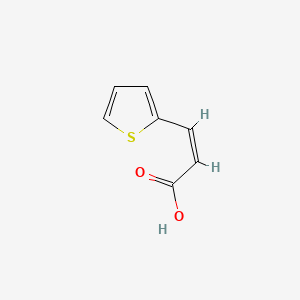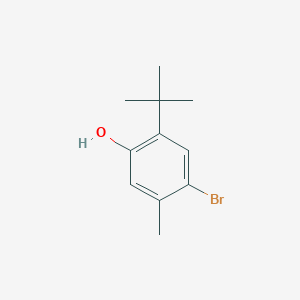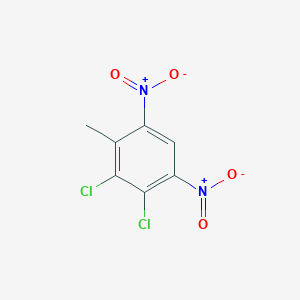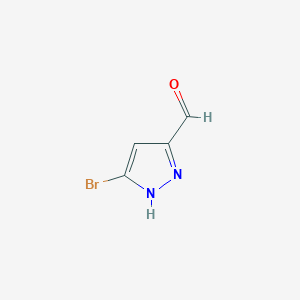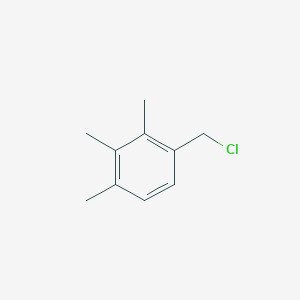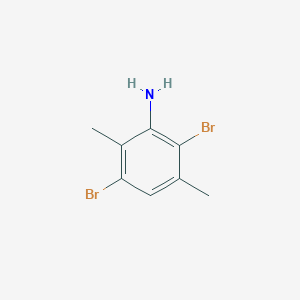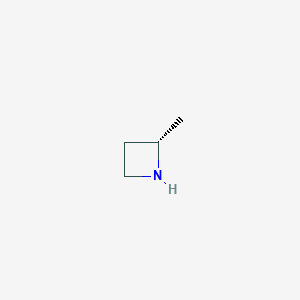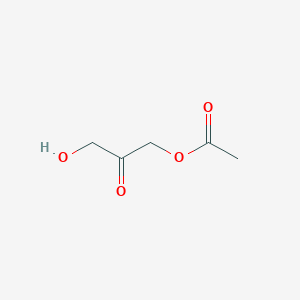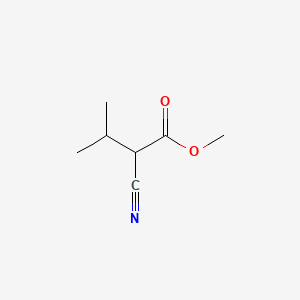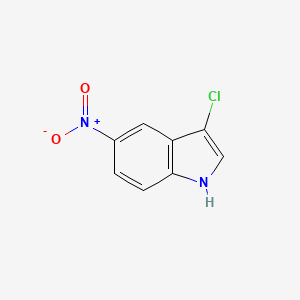
3-氯-5-硝基-1H-吲哚
描述
3-Chloro-5-nitro-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indoles play a crucial role in cell biology and are used in the treatment of various disorders in the human body . The molecular formula of 3-Chloro-5-nitro-1H-indole is C8H5ClN2O2, and it has a molecular weight of 196.59 .
Synthesis Analysis
Indole derivatives are synthesized using various methods . For instance, the Fischer indole synthesis involves the use of optically active cyclohexanone and phenylhydrazine hydrochloride, using methanesulfonic acid under reflux in methanol . This process yields a tricyclic indole, which can be further processed to produce other indole derivatives .Molecular Structure Analysis
The molecular structure of 3-Chloro-5-nitro-1H-indole consists of a benzopyrrole nucleus, which contains 10 π-electrons . This makes it aromatic in nature. Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Chemical Reactions Analysis
Indole derivatives, including 3-Chloro-5-nitro-1H-indole, show various biologically vital properties . They are used in the synthesis of biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .科学研究应用
合成和生物学特性
3-氯-5-硝基-1H-吲哚在结构上与吲哚化合物有关,后者在各种天然和合成分子中具有重要意义。研究强调了它们多样化的生物学特性,包括抗肿瘤和抗炎活性,通常与与 DNA 和蛋白质的相互作用有关。这在类似化合物(如 4-氯-N-[2-(2-1H-吲哚-3-基-乙酰氨基)-苯基]-苯甲酰胺)的合成和研究中得到例证,这些化合物显示出有趣的生物活性 (Geetha 等人,2019)。
光系统 II 抑制剂
吲哚衍生物(包括与 3-氯-5-硝基-1H-吲哚在结构上相关的那些)已被研究其作为光系统 II (PSII) 抑制剂的作用。这项研究对于开发新的除草剂至关重要,因为这些化合物可以通过抑制光合作用来减少植物生长。例如,5-氯-2,3-二甲基-7-硝基-1H-吲哚等衍生物在减少某些杂草的干生物量方面显示出显着结果,表明它们作为出苗后除草剂的潜力 (Souza 等人,2020)。
致癌潜力
对 4-氯-甲氧基吲哚等与 3-氯-5-硝基-1H-吲哚密切相关的化合物的研究引发了对它们潜在的诱变和促癌能力的担忧。这些吲哚衍生物,尤其是在亚硝化时,在某些细菌和哺乳动物细胞中显示出显着的诱变效应,表明存在致癌风险 (Tiedink 等人,1991)。
缓蚀
研究还探索了在缓蚀领域使用吲哚衍生物。5-硝基靛红衍生物等与 3-氯-5-硝基-1H-吲哚在结构上相似的化合物已被合成并测试了它们在不同环境中防止腐蚀的有效性。这些研究对于需要耐腐蚀材料的行业非常重要,尤其是在海水等恶劣条件下 (Ahmed,2018)。
抗菌活性
吲哚化合物也因其抗菌特性而被探索。研究表明,吲哚衍生物,特别是那些带有硝基的衍生物,对各种病原菌株表现出显着的抗菌和抗真菌活性。这为开发新的抗菌剂开辟了潜在的应用 (Malik 等人,2010)。
作用机制
Target of Action
3-Chloro-5-nitro-1H-indole, also known as 3-Chloro-5-nitroindole, is a derivative of indole, a heterocyclic compound. Indole derivatives have been found to bind with high affinity to multiple receptors . .
Mode of Action
The mode of action of indole derivatives can vary widely depending on the specific derivative and its targets
Biochemical Pathways
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest that indole derivatives, including 3-Chloro-5-nitro-1H-indole, may affect a variety of biochemical pathways.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that 3-Chloro-5-nitro-1H-indole may have diverse molecular and cellular effects.
未来方向
The future directions for 3-Chloro-5-nitro-1H-indole and other indole derivatives involve further exploration of their diverse biological activities and potential therapeutic applications . Researchers are interested in synthesizing a variety of indole derivatives to screen for different pharmacological activities .
生化分析
Biochemical Properties
3-Chloro-5-nitro-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, such as cytochrome P450 enzymes. These interactions can lead to alterations in the metabolic processes within cells. Additionally, 3-Chloro-5-nitro-1H-indole can bind to specific proteins, affecting their function and stability. The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and hydrophobic interactions with the target biomolecules .
Cellular Effects
The effects of 3-Chloro-5-nitro-1H-indole on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 3-Chloro-5-nitro-1H-indole can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, it can alter the expression of genes involved in critical cellular functions, thereby impacting overall cell health and viability .
Molecular Mechanism
The molecular mechanism of action of 3-Chloro-5-nitro-1H-indole involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, 3-Chloro-5-nitro-1H-indole can bind to the active site of enzymes, inhibiting their catalytic activity. This inhibition can lead to the accumulation or depletion of specific metabolites, affecting cellular homeostasis. Additionally, the compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chloro-5-nitro-1H-indole can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Chloro-5-nitro-1H-indole is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to 3-Chloro-5-nitro-1H-indole can result in cumulative effects on cellular processes, including alterations in cell growth, metabolism, and viability .
Dosage Effects in Animal Models
The effects of 3-Chloro-5-nitro-1H-indole vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while at higher doses, it can induce toxic or adverse effects. Threshold effects have been observed, where a specific dosage level triggers significant biological responses. For example, high doses of 3-Chloro-5-nitro-1H-indole can lead to oxidative stress, inflammation, and tissue damage in animal models. These findings highlight the importance of dosage optimization to achieve desired therapeutic outcomes while minimizing potential side effects .
Metabolic Pathways
3-Chloro-5-nitro-1H-indole is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and alter metabolite levels within cells. For instance, the compound can inhibit key enzymes in the cytochrome P450 family, affecting the metabolism of endogenous and exogenous compounds. This inhibition can lead to changes in the concentration of specific metabolites, impacting cellular function and homeostasis .
Transport and Distribution
The transport and distribution of 3-Chloro-5-nitro-1H-indole within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, accumulating in specific cellular compartments. Additionally, binding proteins can facilitate the distribution of 3-Chloro-5-nitro-1H-indole to target tissues, influencing its localization and activity. These transport and distribution mechanisms are crucial for the compound’s biological effects and therapeutic potential .
Subcellular Localization
The subcellular localization of 3-Chloro-5-nitro-1H-indole plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. For example, 3-Chloro-5-nitro-1H-indole may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The precise subcellular localization of the compound is essential for understanding its mechanism of action and potential therapeutic applications .
属性
IUPAC Name |
3-chloro-5-nitro-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-7-4-10-8-2-1-5(11(12)13)3-6(7)8/h1-4,10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFIAOMIKIHVUKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=CN2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



